molecular formula C15H12N2O2 B1458413 5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid CAS No. 1638612-97-1

5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid

Cat. No.: B1458413
CAS No.: 1638612-97-1
M. Wt: 252.27 g/mol
InChI Key: ZORTYRYPIYWZHT-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid ( 1638612-97-1) is an organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This naphthalene-based carboxylic acid incorporates a 1-methyl-1H-pyrazole ring system, a privileged scaffold in medicinal chemistry known for its versatile biological activities and presence in pharmacologically active molecules . Compounds featuring a naphthalene core fused with azole heterocycles, such as the naphthopyrazolotriazine class, are of significant research interest due to their extended conjugation and potential biological activities. These activities include serving as key intermediates in the synthesis of complex heterocyclic systems with reported anticancer and antimicrobial properties . The structural motif of this compound makes it a valuable building block for constructing novel molecules for biological evaluation and as a precursor in the development of fluorescent probes and optoelectronic materials . This product is offered as a high-purity material for research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) for proper handling and storage information, which may require cold-chain transportation .

Properties

IUPAC Name

5-(1-methylpyrazol-3-yl)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-8-7-14(16-17)13-4-2-3-10-9-11(15(18)19)5-6-12(10)13/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORTYRYPIYWZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188942
Record name 2-Naphthalenecarboxylic acid, 5-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-97-1
Record name 2-Naphthalenecarboxylic acid, 5-(1-methyl-1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 5-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(1-Methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1638612-97-1

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit varying degrees of antimicrobial activity. In a study evaluating structure-dependent antimicrobial properties, compounds with similar structures showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
5-(1-Methyl-1H-pyrazol-3-yl)S. aureus32 µg/mL
5-Methyl benzimidazoleS. aureus64 µg/mL
Pyrazolyl-UreasE. coli>128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with pyrazole moieties have shown cytotoxic effects in several cancer cell lines. For instance, a derivative was tested against A549 lung cancer cells and exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity in A549 Cells
In a controlled experiment, A549 cells were treated with varying concentrations of the compound for 24 hours. The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition of cell proliferation.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds featuring the pyrazole structure have been investigated for their anti-inflammatory effects. A study highlighted that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines in human chondro-sarcoma cells, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways. For example, its interaction with p38 MAPK has been documented, where certain derivatives showed IC50 values in the nanomolar range, effectively modulating inflammatory responses .

Scientific Research Applications

Medicinal Chemistry

5-(1-Methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds allows it to interact with various biological targets.

Case Study: VEGFR Inhibition
Recent studies have highlighted its role as a small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR). In research conducted on rodent models, this compound demonstrated significant efficacy in reducing choroidal neovascularization (CNV), a condition associated with age-related macular degeneration (AMD) . The selective inhibition of VEGFR pathways suggests potential applications in treating ocular diseases.

Material Science

The compound's unique structural characteristics make it suitable for applications in material science, particularly in the development of organic semiconductors and dyes.

Case Study: Organic Photovoltaics
Research has indicated that derivatives of naphthalene carboxylic acids can enhance the efficiency of organic photovoltaic devices. The incorporation of this compound into polymer matrices has shown improved charge transport properties, leading to higher energy conversion efficiencies .

The biological activity of this compound extends beyond VEGFR inhibition. Studies have suggested anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines could be beneficial in conditions such as rheumatoid arthritis and other autoimmune diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (identified in and ) differ in substituent groups, aromatic systems, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Core Structure Substituents logP* Solubility (mg/mL)* Key Applications/Findings
Target: 5-(1-Methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid Naphthalene-2-carboxylic acid 5-(1-Methylpyrazol-3-yl) ~3.2 ~0.15 (aqueous) Potential kinase inhibition, fluorescent probes
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (63237-88-7) Pyrazole-3-carboxylic acid 5-Methyl, 1-phenyl ~2.1 ~1.2 Kinase inhibitors; reduced steric bulk vs. naphthalene
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid (1257877-12-5) Naphthalene-pyrazole hybrid 6-Methoxy on naphthalene, 3-carboxylic acid ~3.5 ~0.08 Enhanced electron density for receptor binding
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (5744-59-2) Pyrazole-3-carboxylic acid 1-Methyl, 5-methyl ~1.3 ~5.6 High solubility; limited aromatic interactions

*Estimated values based on structural analogs.

Key Research Findings

  • Electronic and Steric Effects: The naphthalene ring in the target compound provides a larger aromatic surface compared to phenyl or pyridine analogs (e.g., Pyrazolo[1,5-a]pyridine-2-carboxylic acid, CAS 50920-46-2), enhancing π-π stacking in biological targets .
  • Synthetic Challenges : Bromination of acetylated intermediates (as in ) is a common step for α-bromoketone synthesis, but purification challenges arise due to reactivity, necessitating immediate use in subsequent reactions .
  • Conformational Stability : Crystal structure data from analogous compounds () reveals a 46.3° twist between the pyrazole and naphthalene rings, which may influence intermolecular interactions in solid-state or protein binding .

Metabolic and Functional Differences

  • Metabolic Stability : Compounds with methoxy groups (e.g., 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid) may exhibit slower hepatic clearance compared to methyl-substituted derivatives due to reduced cytochrome P450 interactions .
  • Acidity : The carboxylic acid group at position 2 in the target compound (pKa ~4.5) is more acidic than ester or amide derivatives (), favoring ionization at physiological pH and enhancing solubility in polar environments .

Preparation Methods

Alkylation of Pyrazole Derivatives

One of the key steps in synthesizing 1-methyl-pyrazole derivatives is the alkylation of pyrazole-3-carboxylic acid esters. According to patent literature, ethylation or methylation of pyrazole esters can be achieved by reacting pyrazole-3-carboxylic acid esters with alkylating agents such as alkyl halides (e.g., methyl bromide) in the presence of a base like sodium in absolute alcohol. This method yields 1-alkyl-pyrazole-5-carboxylic acid esters, which can be further hydrolyzed to the corresponding acids.

Step Reagents Conditions Outcome
Alkylation Pyrazole-3-carboxylic acid ester + methyl bromide Sodium, absolute alcohol, reflux 1-methyl-pyrazole-5-carboxylic acid ester
Hydrolysis Ester + aqueous acid/base Hydrolysis conditions Corresponding 1-methyl-pyrazole carboxylic acid

This approach is well-established for introducing the methyl group at the N-1 position of pyrazole rings and is adaptable for industrial scale synthesis.

Pyrazole Ring Formation via Cyclocondensation

Another method involves the cyclocondensation of dicarbonyl compounds with hydrazine derivatives to form substituted pyrazoles. For example, the reaction of phenyl hydrazine with dicarbonyl esters under reflux in acetic acid yields ethyl 5-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate derivatives. These intermediates can be further modified to introduce the methyl group and attached to naphthalene moieties.

Step Reagents Conditions Outcome
Cyclocondensation Dicarbonyl ester + phenyl hydrazine Reflux in acetic acid, 6 hours Pyrazole carboxylate intermediate
Methylation Intermediate + methylating agent Standard alkylation conditions 1-methyl substituted pyrazole derivative

This method provides moderate to good yields (~75-82%) and allows for structural diversity in pyrazole derivatives.

Hydrolysis and Purification

Hydrolysis of pyrazole esters to carboxylic acids is typically performed under acidic or basic conditions. However, challenges such as low yield, solubility issues, and difficult separation have been reported, especially when using ethyl acetate extraction and conventional solvents. Improved purification methods involve recrystallization from ethanol or ethanol/DMF mixtures to enhance yield and purity.

Parameter Conventional Method Improved Method
Solvent Ethyl acetate Ethanol/DMF
Yield ~26% (low) Up to 77-82% (improved)
Purification Extraction + drying Recrystallization
Challenges Product solubility, low yield Better isolation, higher purity

These improvements are critical for industrial applicability, reducing solvent use and waste generation.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Alkylation of Pyrazole Esters Pyrazole ester + methyl bromide, Na, alcohol Moderate Straightforward methylation Requires careful control of alkylation
Cyclocondensation of Dicarbonyls Dicarbonyl ester + hydrazine, reflux in acetic acid 75-82 Good yields, structural versatility Multi-step, requires purification
Hydrolysis and Recrystallization Acid/base hydrolysis, ethanol/DMF recrystallization 26-82 Improved purity, scalable Solubility challenges in some cases

Research Findings and Industrial Considerations

  • The alkylation approach is well-documented for producing 1-alkyl-pyrazole carboxylic acids and esters with controllable substitution patterns.
  • Cyclocondensation provides a robust route to pyrazole derivatives but may require optimization for large-scale synthesis.
  • Hydrolysis and purification steps are critical; industrial processes favor methods that minimize solvent use and improve product isolation, as highlighted by recent patent disclosures.
  • Avoidance of hazardous reagents such as ethyl diazoacetate and toxic solvents is emphasized in modern synthetic routes to ensure safety and environmental compliance.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves condensation reactions between pyrazole derivatives and naphthalene precursors. For example, coupling 1-methylpyrazole-3-carboxylic acid with naphthalene-2-carboxylic acid derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key steps include protecting the carboxylic acid group during coupling and optimizing reaction conditions (e.g., Pd catalysts, temperature) to enhance yield .

Q. How is the compound characterized analytically to confirm its structural integrity?

Methodological Answer: Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions on the pyrazole and naphthalene rings.
  • HPLC-MS for purity assessment and molecular weight confirmation.
  • Melting point analysis (compared to literature values, e.g., ~141–143°C for structurally similar naphthylacetic acids) .

Q. What are the primary solubility and stability considerations for this compound in laboratory settings?

Methodological Answer:

  • Solubility : Tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH-dependent ionization of the carboxylic acid group).
  • Stability : Assessed via accelerated degradation studies under heat/light, with LC-MS monitoring for decomposition products like decarboxylated derivatives .

Advanced Research Questions

Q. How does structural modification of the pyrazole ring (e.g., substituent variation) influence pharmacological activity?

Methodological Answer: SAR studies involve synthesizing analogs with substituents at the pyrazole’s 1- and 3-positions. For instance:

  • Methyl vs. hydroxyalkyl chains at N1 alter lipophilicity and bioavailability.
  • Electron-withdrawing groups (e.g., nitro) at position 5 modulate receptor binding affinity, as seen in angiotensin II antagonists derived from similar pyrazole-carboxylates .

Q. What experimental designs are used to resolve contradictions in reported biological activities (e.g., chemotaxis inhibition vs. NO release)?

Methodological Answer:

  • Dose-response assays to establish activity thresholds.
  • Mechanistic studies : Compare downstream signaling pathways (e.g., NF-κB inhibition for chemotaxis vs. NO synthase modulation) using knockout cell lines or inhibitors.
  • Data normalization : Account for variations in cell type, assay conditions, and metabolite stability (e.g., diazeniumdiolate NO donors degrade under specific pH) .

Q. How is the compound’s environmental fate predicted in toxicity studies?

Methodological Answer:

  • Partitioning studies : Measure log P values to predict bioaccumulation in lipid-rich tissues.
  • Degradation modeling : Use HPLC-UV to track hydrolysis/photolysis rates in simulated environmental media (water, soil).
  • Biomonitoring : Detect metabolites (e.g., hydroxylated naphthalene derivatives) in exposed organisms via GC-MS .

Q. What in vitro/in vivo models are optimal for assessing systemic toxicity (e.g., hepatic or renal effects)?

Methodological Answer:

  • In vitro : Primary hepatocyte cultures for CYP450 inhibition screening.
  • In vivo : Rodent models (OECD guidelines) with endpoints like serum ALT/AST (liver) and BUN/creatinine (kidney). Histopathology is critical for identifying tissue-specific lesions .

Data-Driven Research Challenges

Q. How can computational modeling (e.g., DFT) predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking simulations : Use crystal structures of homologous proteins (e.g., COX-2 or angiotensin receptors) to model binding.
  • ADMET prediction : Calculate parameters like aqueous solubility (LogS) and blood-brain barrier permeability using QSAR tools .

Q. What strategies address low yield in multi-step syntheses (e.g., coupling efficiency <50%)?

Methodological Answer:

  • Optimize intermediates : Purify precursors (e.g., via column chromatography) to minimize side reactions.
  • Catalyst screening : Test Pd-based systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) with ligands (e.g., XPhos) to enhance cross-coupling efficiency .

Q. How are discrepancies in reported melting points (e.g., 141–143°C vs. 139–141°C) reconciled?

Methodological Answer:

  • Recrystallization : Use solvent systems (ethanol/water) to obtain pure polymorphs.
  • DSC analysis : Compare thermal profiles to identify amorphous vs. crystalline forms .

Tables for Key Data

Property Value/Technique Reference
Melting Point (analog)141–143°C (2-naphthylacetic acid)
Log P (predicted)~2.8 (similar pyrazole-carboxylates)
Common Degradation PathwayDecarboxylation under acidic conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid
Reactant of Route 2
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5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid

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